5-Hydroxypyridazine 1-oxide 5-Hydroxypyridazine 1-oxide
Brand Name: Vulcanchem
CAS No.: 18584-39-9
VCID: VC21035440
InChI: InChI=1S/C4H4N2O2/c7-4-1-2-5-6(8)3-4/h1-3,5H
SMILES: C1=CN[N+](=CC1=O)[O-]
Molecular Formula: C4H4N2O2
Molecular Weight: 112.09 g/mol

5-Hydroxypyridazine 1-oxide

CAS No.: 18584-39-9

Cat. No.: VC21035440

Molecular Formula: C4H4N2O2

Molecular Weight: 112.09 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxypyridazine 1-oxide - 18584-39-9

Specification

CAS No. 18584-39-9
Molecular Formula C4H4N2O2
Molecular Weight 112.09 g/mol
IUPAC Name 2-oxido-1H-pyridazin-2-ium-4-one
Standard InChI InChI=1S/C4H4N2O2/c7-4-1-2-5-6(8)3-4/h1-3,5H
Standard InChI Key IXDUXIVAWKWNIM-UHFFFAOYSA-N
SMILES C1=CN[N+](=CC1=O)[O-]
Canonical SMILES C1=CN[N+](=CC1=O)[O-]

Introduction

Physical and Chemical Properties

Property2-Pyridinol-1-oxidePredicted for 5-Hydroxypyridazine 1-oxide
Molecular FormulaC₅H₅NO₂C₄H₄N₂O₂
Molecular Weight111.1 g/mol~112.09 g/mol
Melting Point147-152°CLikely 140-160°C range
AppearanceOff-White to Light YellowLikely crystalline solid
Water Solubility331 g/LExpected high solubility
LogP-1.07 at 25°CLikely negative (hydrophilic)

Based on the data for 2-Pyridinol-1-oxide , 5-Hydroxypyridazine 1-oxide would likely be a crystalline solid with appreciable water solubility due to its polar functional groups.

Chemical Reactivity

The N-oxide functionality significantly impacts the basicity of heterocyclic compounds. For instance, pyridine-N-oxide is five orders of magnitude less basic than pyridine itself, with a pKa of protonated pyridine-N-oxide being approximately 0.8 . Through structural analogy, 5-Hydroxypyridazine 1-oxide would likely demonstrate:

  • Reduced basicity compared to non-oxidized pyridazine derivatives

  • Enhanced reactivity toward electrophilic substitution at positions ortho to the N-oxide group

  • Potential for coordination with transition metals through the N-oxide oxygen

  • Hydrogen bonding capabilities through both the N-oxide and hydroxyl groups

Synthesis Approaches

Chemical Synthesis Methods

Based on established methods for related N-oxides, potential synthetic routes for 5-Hydroxypyridazine 1-oxide might include:

  • Oxidation of 5-hydroxypyridazine using peroxy acids such as peracetic acid or peroxybenzoic acid, similar to pyridine-N-oxide synthesis

  • Alternative oxidation using urea–hydrogen peroxide complex through a modified Dakin reaction

  • Catalytic oxidation using methylrhenium trioxide (CH₃ReO₃) with sodium percarbonate

  • Direct hydroxylation of pyridazine-N-oxide at the 5-position using appropriate reagents

Biocatalytic Approaches

Microbial transformations offer potential alternative methods for preparing hydroxylated heterocyclic N-oxides. Research with Burkholderia sp. MAK1 has demonstrated the ability to convert various pyridine derivatives to their 5-hydroxy derivatives and N-oxides . This suggests similar biocatalytic approaches might be viable for 5-Hydroxypyridazine 1-oxide production:

Substrate ExampleProductConversion %
Pyridin-2-amineHydroxylated at 5-position99%
3-Chloropyridin-2-amine6-amino-5-chloro-pyridin-3-ol88%
1-Methylpyridin-2-oneHydroxylated at 5-position20%

Such biocatalytic methods could potentially provide regioselective oxyfunctionalization of pyridazine derivatives, though process optimization would be necessary for industrial applications .

Analytical Characterization

Spectroscopic Properties

The analytical characterization of 5-Hydroxypyridazine 1-oxide would likely involve multiple spectroscopic techniques:

  • UV-Visible Spectroscopy: Similar compounds show characteristic absorption bands attributable to π→π* and n→π* transitions. Hydroxylated derivatives typically display bathochromic shifts (approximately 30 nm) compared to non-hydroxylated analogs .

  • Mass Spectrometry: The molecular ion would be expected at m/z 112, with fragmentation patterns likely involving loss of OH (m/z 95) and NO (m/z 82) groups.

  • NMR Spectroscopy: Proton NMR would likely show characteristic signals for aromatic protons and the exchangeable hydroxyl proton. The N-oxide functionality would influence the chemical shifts of adjacent protons.

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